2-[(2-Methylpentyl)oxy]aniline 2-[(2-Methylpentyl)oxy]aniline
Brand Name: Vulcanchem
CAS No.: 946682-13-9
VCID: VC2645866
InChI: InChI=1S/C12H19NO/c1-3-6-10(2)9-14-12-8-5-4-7-11(12)13/h4-5,7-8,10H,3,6,9,13H2,1-2H3
SMILES: CCCC(C)COC1=CC=CC=C1N
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

2-[(2-Methylpentyl)oxy]aniline

CAS No.: 946682-13-9

Cat. No.: VC2645866

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Methylpentyl)oxy]aniline - 946682-13-9

Specification

CAS No. 946682-13-9
Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 2-(2-methylpentoxy)aniline
Standard InChI InChI=1S/C12H19NO/c1-3-6-10(2)9-14-12-8-5-4-7-11(12)13/h4-5,7-8,10H,3,6,9,13H2,1-2H3
Standard InChI Key YAEPFVKWZBHVMH-UHFFFAOYSA-N
SMILES CCCC(C)COC1=CC=CC=C1N
Canonical SMILES CCCC(C)COC1=CC=CC=C1N

Introduction

Chemical Structure and Properties

Molecular Structure

2-[(2-Methylpentyl)oxy]aniline features a benzene ring with an amino group (-NH₂) at position 1 and an alkoxy group at position 2. The alkoxy substituent consists of a 2-methylpentyl chain connected to the aromatic ring through an oxygen atom. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility and biological interactions .

The structural formula can be represented as:

C₁₂H₁₉NO

The compound's structure involves sp² hybridized carbon atoms in the aromatic ring, creating a planar hexagonal configuration with delocalized π electrons. The amino group contributes to the electron density of the aromatic system through resonance effects, while the alkoxy group influences the electronic distribution through both inductive and resonance effects .

Physical and Chemical Properties

2-[(2-Methylpentyl)oxy]aniline exists as a solid at room temperature with specific physical characteristics that determine its handling and application in laboratory settings. Its molecular weight of 193.28 g/mol places it in the category of low-molecular-weight organic compounds .

Table 1: Physical and Chemical Properties of 2-[(2-Methylpentyl)oxy]aniline

PropertyValueSource
Molecular Weight193.28 g/mol
Physical StateSolid at room temperature
ColorOff-white to pale yellow
SolubilitySoluble in organic solvents (ethanol, DMF)
Long-Term StorageCool, dry place
Recommended HandlingTechnical handling by qualified persons

The compound's solubility characteristics are primarily dictated by its structural features. The presence of both polar (amino group) and non-polar (alkyl chain) components gives the molecule an amphipathic character. This property enhances its solubility in moderately polar organic solvents while limiting its water solubility.

Chemical Identifiers

For research and regulatory purposes, 2-[(2-Methylpentyl)oxy]aniline is associated with various chemical identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.

Table 2: Chemical Identifiers for 2-[(2-Methylpentyl)oxy]aniline

Identifier TypeValueSource
CAS Number946682-13-9
IUPAC Name2-(2-methylpentoxy)aniline
InChIInChI=1S/C12H19NO/c1-3-6-10(2)9-14-12-8-5-4-7-11(12)13/h4-5,7-8,10H,3,6,9,13H2,1-2H3
InChIKeyYAEPFVKWZBHVMH-UHFFFAOYSA-N
Canonical SMILESCCCC(C)COC1=CC=CC=C1N
PubChem CID45075234

Synthesis and Preparation Methods

The synthesis of 2-[(2-Methylpentyl)oxy]aniline can be accomplished through several methodologies, with the selection of a specific route typically dependent on available reagents, desired scale, and laboratory capabilities.

Standard Synthetic Routes

A common approach to synthesizing 2-[(2-Methylpentyl)oxy]aniline involves the reaction of 2-aniline with 2-methylpentanol under specific reaction conditions. This reaction is typically facilitated by acidic catalysts to promote the formation of the ether bond. The reaction can be represented as:

2-aniline + 2-methylpentanol → 2-[(2-Methylpentyl)oxy]aniline + H₂O

Alternative synthetic routes may involve:

  • Alkylation of 2-hydroxyaniline (2-aminophenol) with 2-methylpentyl halide in the presence of a base

  • Nucleophilic substitution reactions using appropriate precursors

  • Reduction of corresponding nitro compounds to generate the amine functionality

The choice of catalyst, solvent system, and reaction temperature significantly influences the yield and purity of the final product.

Optimization of Reaction Conditions

Optimizing reaction conditions for the synthesis of 2-[(2-Methylpentyl)oxy]aniline requires careful consideration of several parameters:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often provide favorable reaction environments

  • Catalyst type and concentration: Acids or bases can catalyze the reaction depending on the specific synthetic route

  • Temperature control: Typically maintained between room temperature and 100°C depending on the reaction pathway

  • Reaction time: Sufficient time must be allowed for complete conversion while minimizing side reactions

  • Purification techniques: Column chromatography is commonly employed to obtain the pure compound

These optimized conditions ensure maximum yield and purity of the final product, which is essential for its subsequent application in research settings.

Research Applications

2-[(2-Methylpentyl)oxy]aniline finds application across multiple scientific disciplines due to its unique structural features and reactivity profile.

Role in Organic Synthesis

In organic synthesis, 2-[(2-Methylpentyl)oxy]aniline serves as a valuable intermediate for constructing more complex molecular architectures. The presence of both the amino group and the alkoxy substituent provides multiple sites for further functionalization, enabling the creation of diverse chemical entities.

The amino group can participate in various transformations:

  • Formation of amides and imines

  • Diazotization reactions

  • Nucleophilic substitution reactions

  • Cross-coupling reactions when used as a substrate

These reactions expand the utility of 2-[(2-Methylpentyl)oxy]aniline as a building block in the synthesis of pharmaceutically relevant compounds and specialty chemicals.

Biological Research Applications

In biological research, 2-[(2-Methylpentyl)oxy]aniline is utilized to study various biochemical processes. The compound's structure allows it to participate in specific interactions with biological targets, making it valuable for investigations related to enzyme-substrate interactions and protein modifications.

Key biological research applications include:

  • Studies examining enzyme interactions and protein binding mechanisms

  • Investigation of biochemical pathways related to inflammatory responses

  • Exploration of structure-activity relationships in the development of bioactive compounds

These applications contribute to a better understanding of fundamental biological processes and may lead to the development of novel therapeutic strategies.

Biological Activity

Studies on compounds structurally related to 2-[(2-Methylpentyl)oxy]aniline have revealed various biological activities that may be relevant to its potential applications in biomedical research.

Anti-inflammatory Properties

Research suggests that compounds with structural similarities to 2-[(2-Methylpentyl)oxy]aniline may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The specific mechanisms may involve:

  • Modulation of signaling pathways involved in inflammation

  • Inhibition of enzymes participating in the inflammatory cascade

  • Alteration of cellular responses to inflammatory stimuli

These findings suggest potential therapeutic relevance for 2-[(2-Methylpentyl)oxy]aniline and its derivatives in conditions characterized by excessive inflammation.

Enzyme Interaction

The structure of 2-[(2-Methylpentyl)oxy]aniline allows it to interact with various enzymes, potentially modifying their activity. These interactions may include:

  • Binding to active sites, influencing catalytic activity

  • Allosteric modulation of enzyme function

  • Competition with natural substrates

Table 3: Potential Biological Activities of 2-[(2-Methylpentyl)oxy]aniline and Structurally Related Compounds

Activity TypeProposed MechanismPotential ApplicationsSource
Anti-inflammatoryInhibition of pro-inflammatory cytokinesTreatment of inflammatory conditions
Enzyme ModulationInteraction with enzyme active sitesRegulation of metabolic processes
Receptor BindingInteraction with cellular receptorsModulation of signaling pathways
Antioxidant ActivityNeutralization of reactive oxygen speciesProtection against oxidative stress

These biological activities highlight the potential significance of 2-[(2-Methylpentyl)oxy]aniline in biomedical research and therapeutic development.

Comparison with Structurally Similar Compounds

The properties and activities of 2-[(2-Methylpentyl)oxy]aniline can be better understood through comparison with structurally similar compounds .

Structural Analogues

Several compounds share structural similarities with 2-[(2-Methylpentyl)oxy]aniline but differ in specific substituents or their positions:

Table 4: Comparison of 2-[(2-Methylpentyl)oxy]aniline with Structurally Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesSource
2-[(2-Methylpentyl)oxy]anilineC₁₂H₁₉NO193.28Reference compound
3-Chloro-2-[(2-methylpentyl)oxy]anilineC₁₂H₁₈ClNO227.73Addition of chlorine at position 3
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)anilineC₁₃H₁₈F₃NO261.28Alkoxy group at position 4, trifluoromethyl at position 3
2-Methyl-4-[(2-methylpentyl)oxy]anilineC₁₃H₂₁NO207.31Addition of methyl group, alkoxy group at position 4

These structural variations can significantly influence the compounds' physicochemical properties, biological activities, and potential applications .

Structure-Activity Relationships

Analysis of structure-activity relationships across these compounds provides valuable insights into how specific structural features contribute to their biological activities:

  • Position of the alkoxy group (ortho, meta, or para to the amino group) influences electronic distribution and binding interactions

  • Introduction of halogens (chlorine, fluorine) generally enhances lipophilicity and may improve membrane penetration

  • Addition of methyl groups increases hydrophobicity and may affect receptor binding

  • Presence of electron-withdrawing groups like trifluoromethyl can significantly alter the compound's electronic properties and reactivity

Understanding these relationships aids in predicting the properties of new derivatives and guides the rational design of compounds with enhanced activities for specific applications .

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